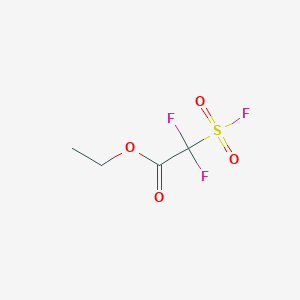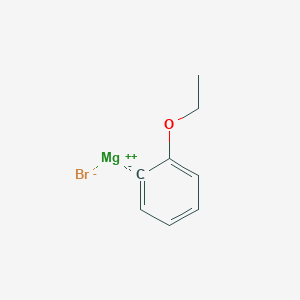
2-Ethoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran (2-EPMB 0.5M THF) is a magnesium-containing compound that is used in organic synthesis reactions. It is a colorless, volatile liquid with a boiling point of 78°C and a melting point of -90°C. It is soluble in both water and organic solvents, and is used in a variety of laboratory experiments, such as the synthesis of organic compounds and the preparation of pharmaceuticals.
Mécanisme D'action
2-EPMB 0.5M THF acts as a nucleophile, attacking electrophilic centers in organic molecules. This reaction is usually accompanied by the formation of a new bond between the two molecules, as well as the release of a small molecule, such as water or alcohol. The reaction is reversible, and the reaction rate is dependent on the nature of the electrophilic center and the nucleophile used.
Biochemical and Physiological Effects
2-EPMB 0.5M THF is not known to have any biochemical or physiological effects. It is not metabolized by the body, and is not known to be toxic.
Avantages Et Limitations Des Expériences En Laboratoire
2-EPMB 0.5M THF has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is stable and easy to handle. It is also soluble in both water and organic solvents, making it useful for a variety of reactions. The reaction is also reversible, allowing for the synthesis of complex molecules. The main limitation of 2-EPMB 0.5M THF is that it is not very reactive, and may require the use of a catalyst to achieve the desired reaction.
Orientations Futures
The future directions for 2-EPMB 0.5M THF include the development of new catalysts to increase the reactivity of the compound, as well as the development of new synthetic methods to improve the efficiency of the reaction. Additionally, further research into the biochemical and physiological effects of 2-EPMB 0.5M THF could be beneficial in understanding its potential applications in the pharmaceutical industry. Finally, further research into the use of 2-EPMB 0.5M THF as a reagent in the synthesis of complex molecules could lead to the development of novel compounds with potential therapeutic applications.
Méthodes De Synthèse
2-EPMB 0.5M THF can be synthesized by the reaction of 2-ethoxyphenylmagnesium bromide with tetrahydrofuran (THF). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is exothermic, and the reaction time is typically between 10-20 minutes.
Applications De Recherche Scientifique
2-EPMB 0.5M THF is used in a variety of scientific research applications, such as the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of enzyme-catalyzed reactions. It is also used in the synthesis of complex molecules and the study of biochemical pathways.
Propriétés
IUPAC Name |
magnesium;ethoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYSRKPANLYIJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

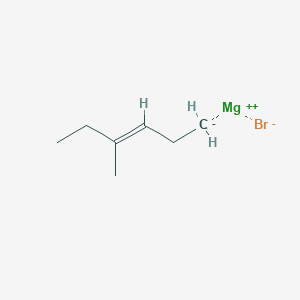
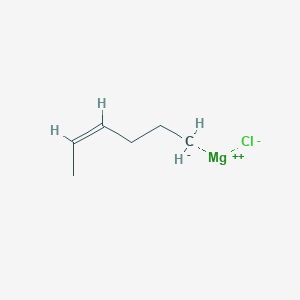




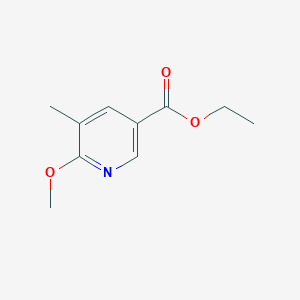



![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)
![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)

